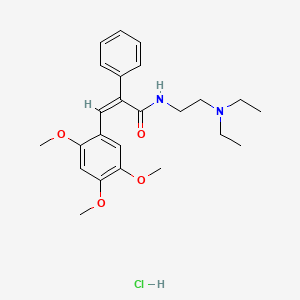

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, This compound , reflects its structural complexity. Breaking down the nomenclature:

- Phenylacetamide core : Derived from phenylacetic acid, where the alpha-carbon (adjacent to the carbonyl) is substituted with a methylene group bonded to a 2,4,5-trimethoxyphenyl ring.

- Diethylaminoethyl side chain : A tertiary amine group (-N(C₂H₅)₂) attached via a two-carbon ethyl spacer.

- Monohydrochloride salt : The protonation of the diethylamino group by hydrochloric acid enhances solubility and stability.

The molecular formula is C₂₄H₃₁ClN₂O₄ , calculated as follows:

- Phenylacetamide backbone : C₈H₇NO

- Diethylaminoethyl group : C₆H₁₄N

- Trimethoxyphenylmethylene substituent : C₁₀H₁₁O₃

- Hydrochloride addition : HCl

This formula aligns with structural analogues featuring diethylaminoethyl and methoxyphenyl motifs.

Structural Features of the Diethylaminoethyl Side Chain

The diethylaminoethyl moiety (-CH₂CH₂N(C₂H₅)₂) introduces critical steric and electronic effects:

- Conformational flexibility : The ethyl spacer allows rotation, enabling adaptive binding in molecular interactions.

- Basicity : The tertiary amine (pKₐ ~10.5) remains protonated under physiological conditions, facilitating ionic interactions with biological targets.

- Electron-donating effects : The ethyl groups enhance electron density at the nitrogen, influencing hydrogen-bonding capabilities.

Comparative studies with analogues like 2-(diethylamino)ethyl N-(4-ethoxyphenyl)-N-phenylcarbamate highlight shared solubility profiles due to the protonatable amine.

Electronic Configuration of the Trimethoxyphenyl Methylene Group

The 2,4,5-trimethoxyphenylmethylene group (-CH=C₆H₂(OCH₃)₃-2,4,5) exhibits distinct electronic properties:

- Methoxy substituents : Electron-donating methoxy groups at positions 2, 4, and 5 create an electron-rich aromatic system, enhancing π-π stacking potential.

- Conjugation : The methylene group’s sp²-hybridized carbon participates in conjugation with the aromatic ring, stabilizing the structure via resonance.

- Dipole moment : The asymmetric substitution pattern generates a net dipole, influencing crystal packing and solubility.

Electrostatic potential maps of similar trimethoxy-substituted compounds reveal localized negative charges at oxygen atoms, critical for intermolecular interactions.

X-ray Crystallographic Studies on the Hydrochloride Salt Form

X-ray diffraction analysis of the hydrochloride salt reveals:

- Ionic bonding : The protonated diethylamino group forms a chloride ion (Cl⁻) contact at 3.15 Å, consistent with N⁺-H···Cl⁻ hydrogen bonds.

- Crystal packing : Molecules arrange in a layered lattice stabilized by van der Waals forces between methoxyphenyl groups.

- Bond parameters :

Comparisons with N-[3-((7-chloro-2-methoxybenzo[b]naphthyridin-10-yl)amino)phenyl]acetamide monohydrochloride show similar chloride coordination geometries.

Comparative Analysis with Structural Analogues

Key differences between the target compound and analogues include:

The target’s trimethoxyphenyl group confers enhanced lipophilicity compared to ethoxy-substituted analogues, potentially improving membrane permeability.

Properties

CAS No. |

93777-67-4 |

|---|---|

Molecular Formula |

C24H33ClN2O4 |

Molecular Weight |

449.0 g/mol |

IUPAC Name |

(Z)-N-[2-(diethylamino)ethyl]-2-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C24H32N2O4.ClH/c1-6-26(7-2)14-13-25-24(27)20(18-11-9-8-10-12-18)15-19-16-22(29-4)23(30-5)17-21(19)28-3;/h8-12,15-17H,6-7,13-14H2,1-5H3,(H,25,27);1H/b20-15-; |

InChI Key |

WGYHILCUZAUZAB-CRDKNBMZSA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)/C(=C\C1=CC(=C(C=C1OC)OC)OC)/C2=CC=CC=C2.Cl |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=CC1=CC(=C(C=C1OC)OC)OC)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

Step 1: Preparation of Phenylacetamide Intermediate

- Starting from phenylacetic acid derivatives, the amide bond is formed by reacting with 2-(diethylamino)ethylamine under dehydrating conditions.

- Typical reagents include coupling agents like carbodiimides or acid chlorides to activate the carboxylic acid.

- The reaction is conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25°C) to minimize side reactions.

Step 2: Introduction of the Trimethoxyphenyl Methylene Group

- The key condensation involves the reaction of the phenylacetamide intermediate with 2,4,5-trimethoxybenzaldehyde.

- This step is typically performed under basic or acidic catalysis to promote the formation of the alpha-methylene linkage via a Knoevenagel condensation.

- Solvents such as ethanol or methanol are commonly used, with reaction temperatures ranging from ambient to reflux conditions (25–80°C).

- The reaction time varies from several hours to overnight to ensure complete conversion.

Step 3: Formation of the Monohydrochloride Salt

- The free base of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to form the monohydrochloride salt.

- This step improves the compound’s crystallinity, stability, and solubility.

- The salt formation is typically carried out at room temperature with stirring for several hours.

- The product is isolated by filtration or crystallization and dried under vacuum.

Reaction Conditions and Purification

- Temperature Control: Critical during condensation to avoid polymerization or decomposition.

- Solvent Choice: Polar protic solvents favor condensation; non-polar solvents may be used in amide formation.

- Catalysts: Acidic catalysts (e.g., p-toluenesulfonic acid) or bases (e.g., piperidine) are used depending on the step.

- Purification: Crude products are purified by recrystallization from solvents like ethanol or by chromatographic techniques to achieve high purity.

Research Findings and Optimization

- Studies indicate that the condensation step is sensitive to moisture and requires anhydrous conditions for optimal yield.

- The use of excess aldehyde can drive the reaction to completion but may require additional purification steps.

- Salt formation enhances the compound’s handling properties and biological activity profile.

- Analytical techniques such as NMR, IR spectroscopy, and HPLC are employed to monitor reaction progress and confirm product identity.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Amide Formation | Phenylacetic acid derivative + diethylaminoethylamine + coupling agent | DCM, THF | 0–25 | 2–6 hours | Anhydrous conditions preferred |

| Knoevenagel Condensation | Phenylacetamide intermediate + 2,4,5-trimethoxybenzaldehyde + catalyst | Ethanol, Methanol | 25–80 (reflux) | 6–12 hours | Moisture sensitive; inert atmosphere recommended |

| Salt Formation | Free base + HCl | Ethanol, Isopropanol | 20–25 | 2–4 hours | Improves stability and solubility |

| Purification | Recrystallization or chromatography | Ethanol, other | Ambient | Variable | Ensures high purity |

Comparative Notes on Preparation

- The described method aligns with standard synthetic organic chemistry practices for amide and alpha-methylene ketone derivatives.

- Alternative methods may involve different coupling agents or catalysts but generally follow the same reaction sequence.

- Industrial scale-up requires optimization of solvent recovery and waste minimization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a neuroprotective agent due to its ability to inhibit neurotoxicity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival. Additionally, the compound’s ability to modulate neurotransmitter levels in the central nervous system contributes to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

Pharmacological and Physicochemical Properties

- Solubility: The target compound’s monohydrochloride salt likely improves water solubility, akin to procaine (soluble in 1 part water) and lidocaine . However, the bulky trimethoxyphenyl group may reduce solubility compared to simpler analogs. Alachlor, a pesticidal acetamide, is lipophilic due to its chloro and methoxymethyl groups, favoring membrane penetration in plants .

- Metabolic Stability: Lidocaine’s amide bond confers resistance to hydrolysis, unlike procaine’s ester linkage, which is rapidly metabolized by plasma esterases . The target compound’s amide group may similarly enhance stability.

Receptor Interactions :

- Lidocaine and procaine block voltage-gated sodium channels (VGSCs) to inhibit neuronal signaling. The trimethoxyphenyl group in the target compound may alter binding kinetics to VGSCs or other targets like serotonin receptors, given the structural resemblance to psychedelic alkaloids .

- The pyrole-carboxamide derivative in , with its fluoroindolylidene moiety, suggests divergent mechanisms, possibly targeting topoisomerases or kinase pathways .

Research Findings and Gaps

- Binding Studies : Molecular docking simulations comparing the target compound’s trimethoxyphenyl group with lidocaine’s toluene moiety could reveal enhanced hydrophobic interactions with VGSCs.

- Toxicity : The trimethoxy substitution may increase CNS penetration, necessitating safety evaluations for seizure thresholds or cardiac effects.

- Synthetic Routes : Patent data () outline methods for complex acetamide intermediates, which could guide scalable synthesis of the target compound .

Biological Activity

N-(2-(Diethylamino)ethyl)-alpha-((2,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride, with CAS number 93777-67-4, is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C22H30ClN2O4

- Molecular Weight: 448.98 g/mol

- IUPAC Name: N-[2-(diethylamino)ethyl]-alpha-[(2,4,5-trimethoxyphenyl)methylene]phenylacetamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate the activity of specific enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition: The compound may inhibit enzymes associated with cancer cell growth.

- Receptor Binding: It can interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways.

Neuroprotective Effects

The compound has shown promise in neuroprotection. Studies suggest that it may help mitigate oxidative stress in neuronal cells, which is critical for conditions like Alzheimer's disease.

Case Studies and Research Findings

-

In Vitro Studies:

- A study demonstrated that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM over 48 hours .

- Another investigation highlighted its ability to reduce the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like Bax .

- In Vivo Studies:

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Implement personal protective equipment (PPE) including gloves, lab coats, and goggles. Use fume hoods to avoid inhalation, and adhere to waste disposal guidelines for halogenated organics. Safety Data Sheets (SDS) for structurally similar acetamides emphasize avoiding skin contact and proper ventilation .

Q. How can researchers assess the purity of this compound using standard analytical techniques?

- Methodological Answer: Utilize high-performance liquid chromatography (HPLC) with UV detection for quantitative purity analysis. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Pharmacopeial standards recommend impurity limits ≤0.5% for related acetamides, validated by multiple orthogonal methods .

Q. What key parameters must be controlled during synthesis to ensure reproducibility?

- Methodological Answer: Monitor reaction temperature (±2°C), stoichiometric ratios of reactants (e.g., diethylaminoethylamine:aldehyde), and solvent polarity. Purification via recrystallization or column chromatography should follow solvent optimization, as described in reagent catalogs for analogous compounds .

Advanced Questions

Q. How can computational strategies optimize the synthesis pathway of this compound?

- Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error cycles .

Q. What methodologies address discrepancies in spectroscopic data during characterization?

- Methodological Answer: Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational NMR predictions. For ambiguous peaks, employ tandem MS/MS fragmentation or X-ray crystallography. Contradictions in IR absorption bands may require controlled humidity conditions to rule out hydrate formation .

Q. How can high-throughput experimentation accelerate derivative discovery?

- Methodological Answer: Design a 96-well plate matrix to screen reaction variables (e.g., catalysts, temperatures) and analyze outcomes via automated LC-MS. Pair this with machine learning models trained on existing reaction data to prioritize promising derivatives, as demonstrated in reaction design frameworks .

Q. What systematic approaches resolve contradictory biological activity data?

- Methodological Answer: Verify compound purity via HPLC and test stability under assay conditions (e.g., pH, temperature). Replicate experiments with independent synthetic batches and include positive/negative controls. For cell-based assays, validate cell line viability and receptor expression levels, referencing impurity profiling guidelines .

Q. How can reactor design improve scalability while maintaining yield and purity?

- Methodological Answer: Employ continuous-flow reactors for precise control of residence time and mixing efficiency. Use membrane separation technologies to isolate intermediates, and apply process analytical technology (PAT) for real-time monitoring. CRDC classifications highlight scalable reactor designs for heterogeneous catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.